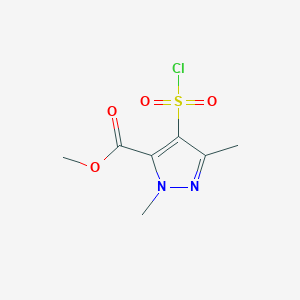
methyl4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with chlorosulfonyl and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the chlorosulfonylation of a pyrazole derivative. The reaction conditions often require the use of chlorosulfonic acid as a reagent, which reacts with the pyrazole compound to introduce the chlorosulfonyl group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the chlorosulfonic acid and other chemicals safely. The reaction conditions would be optimized for maximum yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, reducing agents like tin(II) chloride for reduction reactions, and acids or bases for hydrolysis reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, sulfonamides, and carboxylic acids
Aplicaciones Científicas De Investigación
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-((chlorosulfonyl)methyl)benzoate
- N-Substituted 4-sulfamoylbenzoic acid derivatives
- 6-chlorosulfonylbenzoxazolin-2-ones
Uniqueness
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. The presence of both chlorosulfonyl and carboxylate groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Propiedades
Fórmula molecular |
C7H9ClN2O4S |
|---|---|
Peso molecular |
252.68 g/mol |
Nombre IUPAC |
methyl 4-chlorosulfonyl-2,5-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H9ClN2O4S/c1-4-6(15(8,12)13)5(7(11)14-3)10(2)9-4/h1-3H3 |
Clave InChI |
HQZLABUHTKDKAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1S(=O)(=O)Cl)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















